2-(3-Fluoro-5-nitrophenyl)acetonitrile
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Overview
Description
2-(3-Fluoro-5-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5FN2O2 It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-nitrophenyl)acetonitrile typically involves the nitration of 3-fluorobenzyl cyanide. The process can be summarized as follows:
Nitration Reaction: 3-Fluorobenzyl cyanide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of methoxy derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetonitrile group, to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(3-Fluoro-5-aminophenyl)acetonitrile.
Substitution: 2-(3-Methoxy-5-nitrophenyl)acetonitrile.
Oxidation: 2-(3-Fluoro-5-nitrophenyl)acetic acid.
Scientific Research Applications
2-(3-Fluoro-5-nitrophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes or as a precursor for bioactive molecules.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with potential therapeutic effects.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-nitrophenyl)acetonitrile depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and binding affinity. The acetonitrile group provides a site for further chemical transformations, enabling the compound to act as an intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-4-nitrophenyl)acetonitrile
- 2-(3-Fluoro-2-nitrophenyl)acetonitrile
- 2-(4-Fluoro-5-nitrophenyl)acetonitrile
Uniqueness
2-(3-Fluoro-5-nitrophenyl)acetonitrile is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and the types of reactions it can undergo compared to its isomers. The presence of both electron-withdrawing groups (fluoro and nitro) makes it a versatile intermediate for various chemical transformations.
Properties
Molecular Formula |
C8H5FN2O2 |
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Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-(3-fluoro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FN2O2/c9-7-3-6(1-2-10)4-8(5-7)11(12)13/h3-5H,1H2 |
InChI Key |
MXIQLPBKXKJEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CC#N |
Origin of Product |
United States |
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